Ethyl 4-aminothiazole-5-carboxylate
Overview
Description
Ethyl 4-aminothiazole-5-carboxylate is an organic compound with the molecular formula C6H8N2O2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory properties .
Scientific Research Applications
Ethyl 4-aminothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits antimicrobial, antifungal, and anti-inflammatory activities, making it a potential candidate for drug development.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
Target of Action
Ethyl 4-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets, leading to changes in cellular processes . For instance, Traf2- and Nck-interacting kinase (TNIK) has been proposed as a first-in-class anti-cancer target molecule to regulate the Wnt signaling pathway .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect various biochemical pathways, including those involved in cancer progression . For example, TNIK, a potential target of 2-aminothiazole derivatives, plays a crucial role in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound has a molecular weight of 17221 The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are not fully understood
Result of Action
It is known that 2-aminothiazole derivatives can exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that this compound may have potential anticancer effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with a wide range of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Other 2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
Other aminothiazole inhibitors have been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C to maintain its stability .
Dosage Effects in Animal Models
The effects of Ethyl 4-aminothiazole-5-carboxylate at different dosages in animal models have not been reported. Other 2-aminothiazole derivatives have shown significant biological activity in animal models .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The compound’s lipophilicity and water solubility suggest that it may be able to cross cell membranes and distribute within cells .
Subcellular Localization
Its lipophilicity and water solubility suggest that it may be able to cross cell membranes and localize within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminothiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the ethyl carboxylate group.
4-Methylthiazole: Similar thiazole core but with a methyl group instead of an amino group.
Thiazole-4-carboxylic acid: Contains the carboxylic acid group but lacks the amino group
Uniqueness: Ethyl 4-aminothiazole-5-carboxylate is unique due to the presence of both the amino and ethyl carboxylate groups, which contribute to its diverse reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit multiple therapeutic effects .
Properties
IUPAC Name |
ethyl 4-amino-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFZZDZSPYBKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597416 | |
Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-59-9 | |
Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminothiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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